1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
The primary target of 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .
Mode of Action
This compound interacts with its target by acting as a succinate dehydrogenase inhibitor . By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a halt in the production of ATP, which is essential for the survival and growth of cells .
Biochemical Pathways
The compound affects the citric acid cycle (also known as the Krebs cycle), a crucial biochemical pathway in cellular respiration . By inhibiting succinate dehydrogenase, it prevents the conversion of succinate to fumarate, disrupting the cycle and leading to a decrease in ATP production .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in ATP production . This can result in the death of cells that rely on this energy source, making the compound effective as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-butyl-3-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of 1-butyl-3-methylpyrazole and chloroacetic acid in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols, amines, and thiols in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Ester, amide, and thioester derivatives.
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the butyl group, leading to different chemical and biological properties.
1-Butyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.
1-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid: Positional isomer with the carboxylic acid group at the 5-position, resulting in different chemical behavior.
Uniqueness: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both butyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-butyl-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-6-8(9(12)13)7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLGJRFMXACACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.